molecular formula C11H7Cl2N B032294 2,6-Dichloro-4-phenylpyridine CAS No. 25297-51-2

2,6-Dichloro-4-phenylpyridine

Cat. No.: B032294
CAS No.: 25297-51-2
M. Wt: 224.08 g/mol
InChI Key: HLBKNKSYLIRLPK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-phenylpyridine is an organic compound with the molecular formula C11H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a phenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichloro-4-phenylpyridine can be synthesized through the reaction of 2,6-dichloropyridine with acetophenone. The process involves a condensation reaction at a specific temperature to yield the target product . Another method involves the use of 4-bromo-2,6-dichloropyridine, phenylboronic acid, and trans-dichlorobis(triphenylphosphine)palladium (ii) as catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is often produced under an inert atmosphere and at room temperature to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

2,6-Dichloro-4-phenylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,6-Dichloropyridine: Lacks the phenyl group at the 4 position.

    4-Phenylpyridine: Lacks the chlorine atoms at the 2 and 6 positions.

    2,4-Dichloropyridine: Has chlorine atoms at the 2 and 4 positions but lacks the phenyl group.

Uniqueness: 2,6-Dichloro-4-phenylpyridine is unique due to the combination of the phenyl group and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,6-dichloro-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBKNKSYLIRLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462312
Record name 2,6-dichloro-4-phenyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25297-51-2
Record name 2,6-dichloro-4-phenyl-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 4-bromo-2,6-dichloropyridine (Combi-Blocks Inc., 553 mg, 2.437 mmol), phenylboronic acid (446 mg, 3.66 mmol) and trans-dichlorobis(triphenylphosphine)palladium (ii) (27.8 mg, 0.04 mmol). The vial was placed under nitrogen atmosphere using two evacuation/backfill cycles. 1,4-dioxane (12 ml) and sodium carbonate (775 mg, 7.31 mmol) in water (4.1 ml) were added. The reaction mixture was sealed under nitrogen and heated at 80° C. for 1.5 h. The reaction mixture combined with that on pp14 was partitioned between EtOAc and brine. The aqueous layer was back extracted with EtOAc (2×) and the combined EtOAc layers were dried (Na2SO4) and concentrated. The crude material was dissolved in DCM, and purified by chromatography through a Redi-Sep pre-packed silica gel column (40 g), eluting with a gradient of 0% to 20% EtOAc in hexane, to provide 2,6-dichloro-4-phenylpyridine (146 mg, 0.652 mmol, 26.7% yield) as light-yellow oil. MS m/z=224.0 [M]
Quantity
553 mg
Type
reactant
Reaction Step One
Quantity
446 mg
Type
reactant
Reaction Step One
Quantity
27.8 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
775 mg
Type
reactant
Reaction Step Two
Name
Quantity
4.1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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